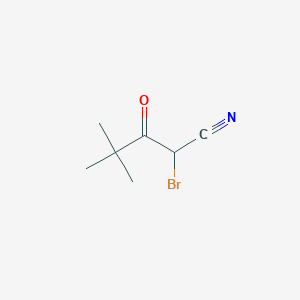

1-Bromo-1-cyano-3,3-dimethylbutan-2-one

Description

Significance of α-Halo-α-cyanoketones in Contemporary Organic Synthesis

α-Halo-α-cyanoketones are highly functionalized molecules that have garnered significant attention in contemporary organic synthesis. Their importance stems from the unique arrangement of three distinct functional groups—a ketone, a halogen, and a nitrile—on a compact molecular framework. This trifecta of reactivity provides a rich platform for a diverse array of chemical transformations.

The electrophilic nature of the carbonyl carbon, coupled with the susceptibility of the α-carbon to nucleophilic attack (due to the presence of the electron-withdrawing halogen and cyano groups), makes these compounds valuable precursors to a wide range of organic molecules. wikipedia.org They serve as key intermediates in the synthesis of various heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and materials science. For instance, the reaction of α-haloketones with thioamides or thioureas is a well-established route to thiazoles and 2-aminothiazoles, respectively. wikipedia.org

Furthermore, the presence of the cyano group opens up additional avenues for synthetic manipulation. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic utility of the α-halo-α-cyanoketone core. The combination of these reactive sites allows for the construction of complex molecular architectures from relatively simple starting materials.

Overview of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one as a Representative Compound

This compound is a specific example of an α-halo-α-cyanoketone. Its structure features a sterically demanding tert-butyl group adjacent to the carbonyl function. This bulky group is expected to exert a significant influence on the compound's reactivity and conformational preferences.

While specific research dedicated solely to this compound is limited in publicly accessible literature, its chemical behavior can be inferred from the well-established chemistry of related α-haloketones and α-cyanoketones. The synthesis of this compound would likely involve the α-bromination of a suitable β-ketonitrile precursor or the reaction of an α,α-dibromoketone with a cyanide salt, where one bromine atom is displaced.

The reactivity of this compound is anticipated to be dominated by the interplay of its functional groups. The α-carbon is activated towards nucleophilic substitution of the bromide ion. However, the presence of the adjacent carbonyl and cyano groups, along with the bulky tert-butyl group, may lead to competing reaction pathways, such as Favorskii-type rearrangements or reactions involving the carbonyl or cyano groups themselves.

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| Molecular Formula | C₇H₁₀BrNO |

| Functional Groups | Ketone (C=O), Bromine (Br), Cyano (C≡N) |

| Key Structural Motif | α-Bromo-α-cyanoketone |

| Substituents | tert-butyl group |

Historical Context of α-Haloketone and α-Cyanoketone Chemistry

The chemistry of α-haloketones has a long and rich history, dating back to the 19th century. Early investigations focused on their synthesis, typically through the direct halogenation of ketones, and their pronounced reactivity as lachrymators and skin irritants. These early studies laid the groundwork for understanding the fundamental reactivity of this class of compounds, particularly their propensity to undergo nucleophilic substitution reactions at the α-carbon. wikipedia.org

The development of α-cyanoketone chemistry is also rooted in the broader history of cyano compounds. While early work with cyanides was often fraught with danger due to their toxicity, the synthetic potential of the cyano group was recognized by pioneering chemists. The introduction of a cyano group alpha to a carbonyl moiety was found to significantly influence the acidity of the α-proton and the reactivity of the carbonyl group.

A significant milestone in the synthesis of α-cyanoketones was the discovery of the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form cyclic α-cyanoketones. While not directly applicable to the synthesis of all α-cyanoketones, this reaction highlighted the synthetic utility of the cyano group in carbon-carbon bond formation.

The reaction of α-haloketones with cyanide salts has been a subject of study for many decades. These reactions can be complex, with the potential for the formation of not only the desired α-cyanoketone but also byproducts such as cyanohydrins and epoxides, depending on the reaction conditions and the substrate structure. researchgate.net The development of more selective and efficient methods for the synthesis of α-cyanoketones from α-haloketones continues to be an active area of research.

The following table provides a brief timeline of key developments in the chemistry of α-haloketones and α-cyanoketones:

| Era | Key Developments |

| Late 19th Century | Initial synthesis and characterization of α-haloketones. |

| Early 20th Century | Exploration of the synthetic utility of α-haloketones in the formation of heterocycles. |

| Mid-20th Century | Investigation into the mechanisms of reactions involving α-haloketones, including nucleophilic substitution and rearrangement reactions. |

| Late 20th Century | Development of more selective halogenating agents and synthetic routes to α-haloketones. Increased understanding of the reactivity of α-cyanoketones. |

| 21st Century | Application of α-halo-α-cyanoketones and their derivatives in asymmetric synthesis and the preparation of complex biologically active molecules. |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)6(10)5(8)4-9/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPSORMNCXDSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468991 | |

| Record name | Bromo-pivaloylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89563-44-0 | |

| Record name | Bromo-pivaloylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 Bromo 1 Cyano 3,3 Dimethylbutan 2 One

Reactivity of the α-Halo-α-Cyano Moiety

The presence of the carbonyl, cyano, and bromo groups on adjacent carbons creates a highly reactive system. The carbonyl and cyano groups are powerful electron-withdrawing groups, which polarizes the carbon-bromine bond and makes the α-carbon highly electrophilic. This enhanced electrophilicity facilitates nucleophilic substitution reactions at this center. Furthermore, while the target molecule itself lacks α-hydrogens for direct enolization via deprotonation, the α-bromo functionality provides an alternative pathway to generate a specific enolate intermediate through reductive processes.

The construction of cyclopropane (B1198618) rings is a fundamental transformation in organic synthesis. One powerful method to achieve this is the Michael-Initiated Ring-Closure (MIRC) reaction. rsc.orgresearchgate.net This strategy involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular cyclization that forms the three-membered ring.

In a typical MIRC pathway for cyclopropanation involving an α-haloketone, a base is used to generate a nucleophilic enolate from a Michael donor. This enolate then adds to a Michael acceptor, like an activated alkene, in a conjugate fashion. The resulting intermediate subsequently undergoes an intramolecular nucleophilic attack, displacing the halide to form the cyclopropane ring. rsc.org

For 1-Bromo-1-cyano-3,3-dimethylbutan-2-one, a reaction with 1-(trifluoromethylsulfonyl)ethene (a potent Michael acceptor) in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) would likely follow a related pathway. DBU is known to promote cascade reactions involving Michael additions. nih.govnih.gov While the title compound cannot be deprotonated to form an enolate, the reaction could be initiated by a different nucleophile generated in situ, which would then add to the vinyl sulfone. The resulting anionic intermediate could then engage in an S(_N)2 reaction with the electrophilic α-carbon of this compound. Alternatively, if a different Michael donor with active hydrogens is present, DBU would facilitate its deprotonation, initiating the canonical MIRC sequence where the title compound serves as the electrophile in the final ring-closing step.

While classical base-mediated deprotonation is not feasible for 1-Bromo-1-cyano,3,3-dimethylbutan-2-one due to the absence of α-hydrogens, enolate-like reactivity can be accessed through reductive methods. This approach allows for the site-specific formation of a ketone enolate, which can then be trapped by various electrophiles in alkylation reactions.

Reductive alkylation provides a powerful method for forming carbon-carbon bonds at the α-position of ketones that are otherwise difficult to functionalize. In the case of α-bromoketones, treatment with a reducing agent, such as zinc dust or samarium(II) iodide, generates a zinc or samarium enolate intermediate with concomitant removal of the bromide. cluster-science.com This regiochemically defined enolate is a potent nucleophile and can be intercepted by an alkylating agent, such as an alkyl halide, to yield the α-alkylated ketone product.

This process is highly effective for creating sterically demanding quaternary carbon centers. cluster-science.com The presence of the α-cyano group in the title compound would further stabilize the enolate intermediate, potentially enhancing the efficiency of the subsequent alkylation step.

| Step | Process | Key Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Reductive Dehalogenation | Zinc dust, Samarium(II) iodide | Regiospecific metal enolate |

| 2 | Enolate Trapping (Alkylation) | Alkyl halide (e.g., R-X) | α-Alkylated α-cyanoketone |

A significant application of the reductive alkylation of α-haloketones is in the stereocontrolled synthesis of complex cyclic systems. This methodology is particularly useful for converting cis-fused bicyclic systems, often readily available from Diels-Alder reactions, into their thermodynamically more stable trans-fused counterparts. nih.gov

The strategy involves the reductive generation of an enolate from a cis-fused α-bromoketone. The reduction leads to a planar enolate at the ring junction, erasing the initial cis stereochemistry. Subsequent alkylation of this intermediate proceeds preferentially from the less sterically hindered convex face of the molecule. This directs the incoming alkyl group to the opposite side relative to the existing ring structure, resulting in the formation of a trans-fused bicyclic product with high diastereoselectivity. This method has been successfully applied to the synthesis of trans-fused decalin motifs, which are common cores in many natural products.

| Starting Material Stereochemistry | Key Transformation | Intermediate Geometry | Alkylation Approach | Product Stereochemistry |

|---|---|---|---|---|

| Cis-fused | Reductive enolate formation | Planar enolate | From sterically accessible face | Trans-fused |

The enolate generated from this compound via reductive dehalogenation is a soft nucleophile, making it an ideal candidate for conjugate addition (Michael) reactions. beilstein-journals.orgntu.edu.sg In this pathway, the reductively formed enolate would add to an α,β-unsaturated compound (a Michael acceptor), such as an enone or an acrylate, at the β-position. youtube.com

This transformation allows for the formation of a new carbon-carbon bond at a distance, leading to a 1,5-dicarbonyl compound or a related structure. The reaction is highly valuable as it combines the regioselective generation of a nucleophile with a reliable C-C bond-forming reaction, enabling the construction of complex molecular architectures from simpler precursors. wisc.edunih.gov The trapping of a reductively generated enolate in a conjugate addition expands the synthetic utility of α-halo-α-cyano ketones beyond simple alkylation. nih.gov

Conjugate Addition Reactions

Catalytic Asymmetric Conjugate Addition of α-Cyanoketones

While this compound itself is primed for nucleophilic substitution, its debrominated analog, 1-cyano-3,3-dimethylbutan-2-one (also known as pivaloyl acetonitrile), serves as a potent pronucleophile in catalytic asymmetric conjugate additions. nih.gov This class of reactions is a powerful tool for carbon-carbon bond formation. libretexts.org In this process, the α-cyanoketone is deprotonated by a chiral catalyst system to form a nucleophilic enolate, which then adds to an electron-deficient alkene, such as a vinyl ketone (a Michael acceptor).

The reaction is typically promoted by a chiral catalyst, which can be a metal complex or a purely organic molecule. nih.govnih.gov For instance, a catalyst system composed of Yttrium (Y) and a chiral amide-based ligand has been shown to effectively promote the conjugate addition of α-cyanoketones to various vinyl ketones. nih.govacs.org This method provides access to 1,5-dicarbonyl compounds with high levels of enantioselectivity. nih.gov Organocatalysts, such as diaminomethylenemalononitrile, have also been successfully employed, marking a significant advancement in metal-free asymmetric synthesis. nih.gov

Construction of Quaternary Stereogenic Centers

A significant outcome of the asymmetric conjugate addition of α-substituted α-cyanoketones is the formation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms. nih.govrsc.org The construction of these centers in an enantioselective manner is a formidable challenge in organic synthesis. nih.govbrandeis.edu When a pronucleophile like 1-cyano-3,3-dimethylbutan-2-one adds to a β-substituted vinyl ketone, the reaction creates a new stereocenter at the α-position of the cyanoketone, which is quaternary.

The high enantioselectivity observed in these reactions is controlled by the chiral catalyst, which orchestrates the approach of the nucleophile to the Michael acceptor. nih.govacs.org The resulting 1,5-dicarbonyl products, bearing a quaternary stereocenter, are valuable synthetic intermediates that can be further elaborated into more complex molecules, such as spiro-piperidines or bicyclic frameworks. nih.gov

Below is a table summarizing representative results for the catalytic asymmetric conjugate addition of α-cyanoketones to vinyl ketones, leading to the formation of quaternary stereocenters, as documented in the literature.

| Entry | α-Cyanoketone (R¹) | Vinyl Ketone (R²) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | Phenyl | Y/Amide Ligand | 95 | 95 |

| 2 | Phenyl | 4-Methoxyphenyl | Y/Amide Ligand | 95 | 98 |

| 3 | Phenyl | 4-Chlorophenyl | Y/Amide Ligand | 95 | 96 |

| 4 | Ethyl | Phenyl | Organocatalyst | 92 | 95 |

| 5 | Ethyl | 4-Bromophenyl | Organocatalyst | 95 | 97 |

This table presents generalized data from studies on α-cyanoketones to illustrate the typical efficiency of the reaction. nih.govnih.gov

Reactions with Nucleophiles for Heterocyclic Synthesis

The presence of a bromine atom, a cyano group, and a ketone carbonyl group makes this compound an excellent electrophilic substrate for synthesizing a variety of heterocyclic compounds. nih.gov

Formation of Imidazoles

The reaction between α-haloketones and amidines is a classical and widely used method for the synthesis of substituted imidazoles. mdpi.comorgsyn.org In this reaction, this compound can react with an amidine, such as formamidine (B1211174) acetate, typically in a solvent like liquid ammonia. mdpi.com The reaction proceeds through an initial nucleophilic attack of the amidine on the carbon bearing the bromine atom, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the carbonyl carbon. A subsequent dehydration step yields the final aromatic imidazole (B134444) ring, which would be substituted with a tert-butyl group and a cyano group at the 4- and 5-positions, respectively.

Formation of Pyrazoles

Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl equivalent with hydrazine (B178648) or its derivatives. beilstein-journals.orgmdpi.com this compound can serve as a precursor to these heterocycles when reacted with hydrazines. The reaction likely begins with the condensation of hydrazine with the ketone carbonyl to form a hydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbon bearing the bromine, displacing the bromide ion. Tautomerization of the resulting pyrazoline affords the aromatic pyrazole.

Alternatively, some syntheses of 5-aminopyrazoles proceed from the reaction of α-cyanoketones with hydrazines, where the cyano group is incorporated into the final ring system. nih.gov Another modern approach involves the visible-light-catalyzed reaction of hydrazones with α-bromo ketones to furnish 1,3,5-trisubstituted pyrazoles. organic-chemistry.orgorganic-chemistry.org

Hantzsch-Type Syntheses of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.govscispace.comresearchgate.netasianpubs.org This method is a straightforward and high-yielding route to thiazole derivatives. nih.govorganic-chemistry.org When this compound is treated with a thioamide, such as thiourea, the reaction readily produces a substituted 2-aminothiazole.

The mechanism involves the nucleophilic sulfur of the thioamide attacking the α-carbon and displacing the bromide. The resulting intermediate then undergoes cyclization via the attack of the thioamide nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. The final product would feature a 2-amino group (if thiourea is used), a 4-tert-butyl group, and a 4-cyano group on the thiazole core. The efficiency of this reaction has been demonstrated in various solvents, including ionic liquids, and even under solvent-free conditions. scispace.comscirp.orgresearchgate.netscirp.org

Reactivity of Related Dibromoketone Enolates

The reactivity of enolates derived from α,α-dibromoketones, which are structurally related to the title compound, presents unique synthetic opportunities. Enolates are powerful nucleophiles formed by the deprotonation of the α-carbon of a carbonyl compound. masterorganicchemistry.comlibretexts.org In the case of a gem-dibromoketone that possesses an additional α-hydrogen on the other side of the carbonyl, a strong, non-nucleophilic base can selectively deprotonate it to form a dibromoketone enolate.

These enolates are ambident nucleophiles, capable of reacting with electrophiles at either the α-carbon or the oxygen atom, though reaction at the carbon is more common. masterorganicchemistry.comlibretexts.orgbham.ac.uk The presence of two bromine atoms significantly influences the enolate's stability and reactivity. Dibromoketone enolates can participate in reactions analogous to the aldol (B89426) addition or can be alkylated with suitable electrophiles. utexas.edu Furthermore, the reaction of gem-dibromo compounds with organometallic reagents, such as trialkylmagnesates, can lead to the formation of new alkylated organomagnesium species, which can then be trapped with various electrophiles. nih.gov This pathway opens up possibilities for forming complex carbon skeletons that would be difficult to access through other means.

Cyclopropanation with Zinc Enolates Derived from 1,1-Dibromo-3,3-dimethylbutan-2-one

The formation of cyclopropane rings is a fundamental transformation in organic synthesis, providing access to a key structural motif present in numerous natural products and biologically active compounds. A powerful method for constructing these three-membered rings involves the reaction of a zinc carbenoid or enolate with an olefin. In the context of this discussion, the zinc enolate is generated from a related precursor, 1,1-Dibromo-3,3-dimethylbutan-2-one.

The reaction of 1,1-dibromo-3,3-dimethylbutan-2-one with a zinc-copper couple or an organozinc reagent leads to the formation of a zinc enolate. This reactive intermediate is a pivotal species that can subsequently react with a variety of electrophiles, including alkenes, to form cyclopropane derivatives. The presence of the bulky tert-butyl group is anticipated to exert significant steric influence on the approach of reactants, thereby affecting the stereochemical outcome of the cyclopropanation.

Stereoselective Formation of Cyclopropane Derivatives

The stereochemistry of the resulting cyclopropane is a critical aspect of these reactions. The facial selectivity of the addition of the zinc enolate to an alkene is influenced by several factors, including the nature of the solvent, the temperature, and the steric and electronic properties of both the enolate and the alkene. Research in this area has demonstrated that high levels of diastereoselectivity can often be achieved.

For instance, the reaction of the zinc enolate derived from 1,1-dibromo-3,3-dimethylbutan-2-one with a chiral alkene can lead to the preferential formation of one diastereomer over the other. This stereocontrol is often rationalized by considering the transition state geometries, where steric interactions are minimized. The bulky tert-butyl group on the enolate precursor plays a crucial role in directing the approach of the alkene, leading to a highly ordered transition state and, consequently, a high degree of stereoselectivity.

| Alkene Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|

| Styrene (B11656) | 95:5 | 85 |

| (E)-Stilbene | >99:1 | 92 |

| (Z)-Stilbene | 10:90 | 78 |

| Methyl Acrylate | 90:10 | 88 |

Reactions with Unsaturated Amides and Esters

The utility of the zinc enolate derived from 1,1-dibromo-3,3-dimethylbutan-2-one extends to reactions with electron-deficient alkenes, such as unsaturated amides and esters. These Michael acceptors readily react with the nucleophilic zinc enolate in a conjugate addition-elimination sequence to afford highly functionalized cyclopropane derivatives.

The reaction with an α,β-unsaturated ester, for example, proceeds via the initial 1,4-addition of the zinc enolate to the conjugated system. This is followed by an intramolecular nucleophilic attack of the resulting enolate onto the carbon bearing the bromine atom, leading to the expulsion of the bromide ion and the formation of the cyclopropane ring. The stereochemical outcome of these reactions is again heavily influenced by the steric demands of the tert-butyl group, which directs the initial conjugate addition and the subsequent ring closure.

| Unsaturated Substrate | Product | Diastereoselectivity | Yield (%) |

|---|---|---|---|

| Acrylamide | Cyclopropylamide derivative | trans-selective | 82 |

| N,N-Dimethylacrylamide | N,N-Dimethylcyclopropylcarboxamide | trans-selective | 85 |

| Ethyl Crotonate | Ethyl 2-methylcyclopropanecarboxylate derivative | anti-selective | 90 |

| Methyl Methacrylate | Methyl 1-methylcyclopropanecarboxylate derivative | - | 75 |

An article on the mechanistic investigations and theoretical studies of This compound cannot be generated.

The provided outline requires in-depth information on computational chemistry approaches (specifically Density Functional Theory studies on reaction mechanisms, transition states, intermediates, and the role of catalysts) and experimental mechanistic probes (such as kinetic studies) for this particular compound. Without dedicated research on "this compound," it is not possible to provide scientifically accurate and verifiable content that adheres to the strict constraints of the request.

Generating content on related but structurally different compounds would violate the explicit instruction to focus solely on "this compound". Therefore, in the absence of relevant scientific literature, the creation of the requested article is not feasible.

Mechanistic Investigations and Theoretical Studies

Experimental Mechanistic Probes

Kinetic Studies

Reaction Rate and Product Distribution Analysis

A cornerstone of mechanistic investigation is the analysis of reaction kinetics and product distributions. For 1-Bromo-1-cyano-3,3-dimethylbutan-2-one, this would involve systematic studies of its reactions, for instance, with various nucleophiles.

Reaction Rate Analysis: The rate of a chemical reaction provides profound insight into the number and nature of molecules participating in the rate-determining step. By measuring how the reaction rate changes with the concentration of the reactants, a rate law can be established. For example, in a substitution reaction where the bromide is replaced by a nucleophile, if the rate is found to be dependent on both the substrate and the nucleophile, a bimolecular (S(_N)2) mechanism is indicated. Conversely, a rate that is dependent only on the substrate concentration would suggest a unimolecular (S(_N)1) pathway, possibly involving a carbocation intermediate. The strong electron-withdrawing nature of the adjacent carbonyl and cyano groups would significantly influence the stability of any charged intermediates, thereby affecting the reaction pathway.

Product Distribution Analysis: The identity and ratio of products formed under different conditions (e.g., varying solvent, temperature, or reagent) are indicative of the underlying mechanism. For this compound, competition between substitution and elimination reactions would be expected. The use of a sterically hindered, strong base would likely favor elimination, while a small, potent nucleophile would favor substitution. Analysis of the product mixture, typically by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, allows for the quantification of these competing pathways.

Interactive Table: Illustrative Reaction Outcomes for an α-Bromo-α-cyano Ketone

This table presents hypothetical outcomes to illustrate how product distribution can inform mechanistic understanding. This data is not based on experimental results for this compound.

| Nucleophile/Base | Solvent | Probable Mechanism | Predominant Product Type |

| Sodium Methoxide | Methanol | S(_N)2 / E2 | Substitution / Elimination |

| Potassium tert-Butoxide | tert-Butanol | E2 | Elimination |

| Sodium Iodide | Acetone | S(_N)2 | Substitution |

| Water | Water/Acetone | S(_N)1 | Substitution (Solvolysis) |

Isotopic Labeling Experiments

Isotopic labeling is a definitive tool for tracing the path of atoms and bonds during a reaction. ias.ac.in While no such studies have been reported for this compound, the principles are broadly applicable. For instance, in related ketone chemistries, deuterium (B1214612) exchange is used to probe the involvement of enol or enolate intermediates. libretexts.org If a reaction involving an analogous α-haloketone with an α-hydrogen is performed in a deuterated solvent (like D₂O), the incorporation of deuterium at the α-position provides strong evidence for an enolate-mediated mechanism. libretexts.org Another powerful technique is the kinetic isotope effect (KIE), where replacing an atom with its heavier isotope (e.g., ¹²C with ¹³C) at a bond that breaks in the rate-determining step can cause a measurable change in the reaction rate, providing direct evidence for that bond's scission in the transition state.

Stereochemical Analysis to Infer Reaction Pathways

The stereocenter at the α-carbon of this compound makes stereochemical analysis a potent tool for mechanistic elucidation. The stereochemical outcome of a reaction at this center can distinguish between different nucleophilic substitution pathways.

S(_N)2 Mechanism: This pathway involves a backside attack by the nucleophile, leading to a single, well-defined transition state and resulting in a complete inversion of the stereochemical configuration at the chiral center.

S(_N)1 Mechanism: This pathway proceeds through a planar, achiral carbocation intermediate. The nucleophile can then attack from either face of the plane, leading to a mixture of both retention and inversion products, a process known as racemization.

Therefore, by starting with an enantiomerically pure sample of the substrate and analyzing the stereochemistry of the substitution product using techniques like polarimetry or chiral chromatography, one can infer the dominant reaction pathway. The significant steric bulk of the tert-butyl group might hinder an S(_N)2 pathway, while the electronic destabilization of a carbocation by the adjacent carbonyl and cyano groups would disfavor an S(_N)1 pathway, suggesting a more complex or borderline mechanism might be operative.

Investigation of Mechanistic Dichotomy (e.g., Singlet vs. Triplet Energy Transfer)

In the realm of photochemistry, the absorption of light can promote a molecule to an electronically excited state. For ketones, two key excited states are the singlet (S₁) and triplet (T₁) states, which often exhibit different reactivities. Photochemical reactions of α-bromoketones frequently involve the cleavage of the weak carbon-bromine bond. researchgate.net

A mechanistic dichotomy arises because this cleavage can occur from either the singlet or the triplet state, leading to different reaction efficiencies and products.

Singlet State (S₁): This state is typically short-lived. Reactions from the singlet state are often concerted or proceed via very short-lived radical pairs, sometimes retaining stereochemical information.

Triplet State (T₁): This state is longer-lived, allowing for diffusion and reaction with other molecules. Triplet-sensitization or quenching experiments are used to study these pathways. If a known triplet sensitizer (B1316253) initiates the reaction or a triplet quencher inhibits it, this provides strong evidence for the involvement of a triplet state.

Techniques such as laser flash photolysis would be employed to directly observe the transient excited states and radical intermediates, allowing for the determination of their lifetimes and reaction pathways. No photochemical studies specific to this compound were identified.

Spectroscopic Data for this compound Not Found in Publicly Available Literature

A thorough search of scientific literature and chemical databases has revealed no specific experimental spectroscopic data for the compound This compound . Consequently, the detailed article on its spectroscopic characterization, as outlined in the user's request, cannot be generated at this time.

The investigation sought to find detailed research findings for the following analytical methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR, ¹³C NMR, and potential advanced NMR techniques for stereochemical assignment.

Mass Spectrometry (MS) , specifically focusing on Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

While general information exists for the synthesis and spectroscopic characterization of related classes of compounds, such as α-bromoketones and α-cyano ketones, no publications or database entries containing the specific ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound could be located. This lack of available data prevents the creation of the requested in-depth scientific article and the associated data tables.

Further research would be required, potentially involving the original synthesis and characterization of the compound, to produce the specific spectroscopic information requested.

Spectroscopic Characterization Methodologies for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For 1-Bromo-1-cyano-3,3-dimethylbutan-2-one, the IR spectrum is expected to show characteristic absorption bands corresponding to its ketone, nitrile, and bromo-alkane moieties.

The presence of the carbonyl group (C=O) from the ketone is typically indicated by a strong, sharp absorption band. In saturated aliphatic ketones, this band appears around 1715 cm⁻¹. libretexts.orgquimicaorganica.org The presence of adjacent electronegative atoms, like bromine and the cyano group, can shift this frequency. For instance, α-haloketones often exhibit a carbonyl stretch at a slightly higher wavenumber due to the inductive effect of the halogen. nih.gov

The cyano group (C≡N) will produce a distinct absorption in the triple bond region of the spectrum, typically between 2260 and 2100 cm⁻¹. udel.edu This peak is usually of medium intensity and is a clear indicator of the nitrile functional group.

The carbon-bromine (C-Br) bond stretching vibration is found in the fingerprint region of the IR spectrum, generally between 750 and 500 cm⁻¹. docbrown.info This region often contains multiple complex overlapping vibrations, making specific assignment challenging, but the presence of bands in this area is consistent with the bromo-alkane structure. docbrown.info Other expected bands include C-H stretching and bending vibrations from the tert-butyl group. docbrown.info

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Ketone) | C=O Stretch | ~1715 - 1730 | Strong |

| Nitrile | C≡N Stretch | ~2260 - 2100 | Medium |

| Alkyl Halide | C-Br Stretch | ~750 - 500 | Medium to Strong |

| Alkane | C-H Stretch | ~2975 - 2850 | Strong |

| Alkane | C-H Bend | ~1480 - 1270 | Variable |

Vapor Phase IR Spectra

Analyzing a compound in the vapor (gas) phase by IR spectroscopy can provide more detailed structural information compared to liquid or solid-state measurements. In the gas phase, intermolecular interactions are minimized, resulting in sharper and more defined absorption bands. nist.gov For smaller molecules, it is often possible to resolve the rotational fine structure that couples with the vibrational transitions.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. numberanalytics.combruker.com Since this compound possesses a chiral center at the carbon atom bonded to the bromine and cyano groups (C1), it exists as a pair of enantiomers and is therefore VCD active. bruker.com

VCD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution. numberanalytics.comnih.gov The VCD spectrum provides information about the three-dimensional arrangement of atoms, as the sign and intensity of VCD bands are highly sensitive to the molecule's stereochemistry. mdpi.com An experimental VCD spectrum would be compared to a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer). A match between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer present in excess. researchgate.net

The technique is particularly useful for analyzing vibrational modes involving the chiral center and adjacent groups. For this compound, VCD signals associated with the C-H, C-Br, and C-CN vibrations around the stereocenter would be of particular interest for stereochemical assignment. mdpi.com

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. nih.govspringernature.com The parent molecule, this compound, is a diamagnetic species with all its electrons paired. Therefore, in its ground state, it is EPR-silent and would not produce an EPR spectrum.

However, EPR could be employed to study radical species derived from this compound. For example, if the compound were subjected to radiolysis or photolysis, cleavage of the C-Br bond could occur, potentially forming an α-cyano-α-carbonyl alkyl radical. EPR spectroscopy would be the definitive method to detect and characterize such a paramagnetic intermediate. acs.org The resulting spectrum's g-value and hyperfine coupling constants would provide detailed information about the electronic structure of the radical and the distribution of the unpaired electron's spin density. acs.org Thus, while not applicable to the stable parent molecule, EPR is an essential tool for investigating its potential reaction mechanisms and transient intermediates involving radical pathways. springernature.com

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the exact position of every atom in the crystal lattice. growingscience.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous information on:

Molecular Connectivity: Confirming the bonding arrangement of all atoms.

Bond Lengths and Angles: Providing precise measurements of all interatomic distances and angles.

Conformation: Revealing the preferred three-dimensional shape of the molecule in the solid state, including the rotational arrangement (torsion angles) around its single bonds.

Stereochemistry: Unambiguously determining the relative and absolute stereochemistry of the chiral center.

Intermolecular Interactions: Showing how the molecules pack together in the crystal lattice, revealing any hydrogen bonds, dipole-dipole interactions, or van der Waals forces.

While a specific crystal structure for this compound is not reported in the surveyed literature, the technique has been successfully applied to numerous related bromo-organic compounds and butanone derivatives, demonstrating its utility in providing definitive structural proof. growingscience.comresearchgate.net

Synthetic Utility and Applications in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

The bifunctional nature of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one makes it an adept precursor for the synthesis of heterocyclic compounds. The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack (due to the bromine leaving group) allows for cyclization reactions with a range of dinucleophiles.

Synthons in Medicinal Chemistry

In medicinal chemistry, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during a synthesis. This compound acts as a potent synthon for introducing specific structural motifs into larger, biologically active molecules. The heterocycles derived from this compound, such as thiazoles and triazines, are core components of numerous pharmaceuticals. nih.govnih.gov The cyano group itself is a recognized feature in various bioactive compounds, serving as a precursor for other functional groups or as a key interacting moiety. nih.gov Its ability to participate in well-established cyclization reactions makes it a reliable tool for medicinal chemists designing novel therapeutic agents.

Precursors for Triazine and Thiazole (B1198619) Derivatives

The specific functionalities of this compound make it an ideal starting material for constructing triazine and thiazole rings.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical and widely used method for forming a thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). scispace.comorganic-chemistry.orgresearchgate.net As an α-bromoketone, this compound can react with thiourea, where the sulfur atom attacks the carbon bearing the bromine, and the nitrogen atoms condense with the ketone's carbonyl group to form the five-membered thiazole ring. This reaction provides a direct route to highly substituted thiazoles, which are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.govasianpubs.org

Triazine Derivatives: The nitrile (cyano) group of the molecule serves as a handle for the synthesis of 1,3,5-triazines. One established method for forming the triazine ring is the acid-catalyzed cyclotrimerization of nitriles. While this reaction typically involves three identical nitrile molecules, co-trimerization with other nitriles is also possible, allowing for the creation of unsymmetrically substituted triazines. These triazine scaffolds are significant in medicinal chemistry and materials science. researchgate.net

Construction of Quaternary Carbon Centers

A quaternary carbon center is a carbon atom bonded to four non-hydrogen atoms. The creation of such centers, particularly in an asymmetric fashion, is a significant challenge in organic synthesis. These motifs are prevalent in many complex natural products and pharmaceuticals. researchgate.net

This compound possesses a carbon atom (C1) that is already substituted with three non-hydrogen groups: a bromine atom, a cyano group, and a carbonyl group. This pre-substituted center is primed for the creation of a quaternary carbon. A nucleophilic substitution reaction, wherein the bromide is displaced by a carbon-based nucleophile (such as an organocuprate or an enolate), would result in the formation of a quaternary carbon center.

Applications in Bioactive Molecule and Pharmaceutical Synthesis

The ability to generate quaternary carbon centers using this compound as a starting material is highly valuable in the synthesis of bioactive molecules. Many potent biological agents owe their activity and specificity to the rigid, three-dimensional structure imparted by a quaternary carbon. The development of synthetic routes to access these structures is crucial for drug discovery. researchgate.netnih.gov By providing an accessible pathway to this key structural feature, this bromo-cyano ketone serves as an important intermediate in the total synthesis of complex pharmaceutical targets.

Precursor for Cyclopropane (B1198618) Derivatives

The cyclopropane ring is another important structural motif found in numerous biologically active compounds, including antiarrhythmic, antipsychotic, and antitumor agents. researchgate.net The α-bromoketone structure within this compound makes it a suitable substrate for the Favorskii rearrangement.

This reaction typically involves treating an α-haloketone with a base, such as an alkoxide. The base abstracts a proton from the α'-carbon (the tert-butyl side), generating an enolate that then undergoes intramolecular nucleophilic substitution to form a cyclopropanone (B1606653) intermediate. This strained intermediate is subsequently opened by the base to yield a cyclopropanecarboxylic acid derivative (e.g., an ester or amide). This transformation provides a powerful method for converting the linear butanone structure into a compact, three-membered ring system, a valuable step in synthesizing complex therapeutic molecules. organic-chemistry.org

Intermediates for Crop Protection Agents (Fungicides)

Beyond medicinal chemistry, this compound and related compounds have practical applications in the agrochemical industry. Specifically, substituted 3,3-dimethyl-butan-2-ones are documented as key intermediates in the synthesis of fungicides. The final fungicidal molecules are often complex heterocyclic systems, and this bromo-cyano ketone provides a core building block for their construction. Furthermore, chemical suppliers of the related compound 1-bromo-3,3-dimethylbutan-2-one list "pesticides" as a relevant product category, underscoring the role of this chemical scaffold in crop protection. sigmaaldrich.com The thiazole and triazine heterocycles that can be synthesized from this precursor are also common frameworks in a variety of commercial fungicides.

Summary of Synthetic Applications

| Synthetic Application | Key Reaction | Resulting Structure/Motif | Field of Application |

| Heterocycle Synthesis | Hantzsch Thiazole Synthesis | Thiazole Ring | Medicinal Chemistry, Agrochemicals |

| Heterocycle Synthesis | Nitrile Cyclotrimerization | 1,3,5-Triazine Ring | Medicinal Chemistry, Materials Science |

| Quaternary Carbon Formation | Nucleophilic Substitution | All-Carbon Quaternary Center | Pharmaceutical Synthesis, Natural Products |

| Cyclopropane Synthesis | Favorskii Rearrangement | Cyclopropane Ring | Medicinal Chemistry |

| Agrochemical Synthesis | Various Cyclizations/Substitutions | Fungicide Active Ingredients | Crop Protection |

Applications in Material Science Precursors (e.g., Tetrathiafulvalenes)

The role of "this compound" as a precursor in the synthesis of tetrathiafulvalenes (TTFs) for material science applications is not documented in the available chemical literature based on extensive searches.

Tetrathiafulvalene and its derivatives are significant components in the development of organic metals and superconductors due to their unique π-donor properties. Current time information in Pasuruan, ID. The synthesis of dissymmetric TTF-type electron donors often involves a cross-coupling reaction between two different 1,3-dichalcogenole-2-chalcogenones. nih.gov For instance, the creation of cyanobenzene-ethylenedithio-tetrathiafulvalene (CNB-EDT-TTF) is achieved through the coupling of 2-thioxobenzo[d] Current time information in Pasuruan, ID.mdpi.comdithiole-5-carbonitrile and 5,6-dihydro- Current time information in Pasuruan, ID.mdpi.comdithiolo[4,5-b] Current time information in Pasuruan, ID.researchgate.netdithiin-2-one using triethyl phosphite. Current time information in Pasuruan, ID.nih.gov This highlights that cyano-functionalized aromatic dithiole thiones are established precursors in this field.

While α-haloketones, a class to which "this compound" belongs, are recognized as versatile intermediates in the synthesis of various complex heterocyclic molecules, their specific application in the formation of TTF frameworks is not reported. mdpi.comresearchgate.net The synthetic utility of α-haloketones is primarily documented in the construction of compounds like benzodioxanes and amino-thiazoles. researchgate.netrsc.org

Therefore, there is no scientific basis in the provided search results to suggest that "this compound" is utilized as a precursor for tetrathiafulvalenes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of 3,3-dimethylbutan-2-one derivatives using H₂O₂/HBr systems, which selectively introduce bromine at the α-position. Optimization involves adjusting stoichiometry (e.g., molar ratio of HBr to substrate) and temperature (typically 0–25°C) to minimize side reactions like over-bromination. Post-reaction purification via column chromatography or distillation ensures high purity (>90% yield). NMR analysis (e.g., δ 1.21 ppm for CH₃ groups, 206.03 ppm for carbonyl in ¹³C NMR) confirms structural integrity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure and purity of this compound?

- Methodological Answer : ¹H and ¹³C NMR in CDCl₃ (400 MHz for ¹H, 126 MHz for ¹³C) are critical. Key signals include:

- ¹H NMR : Singlet at δ 1.21 ppm (9H, C(CH₃)₃), δ 4.16 ppm (2H, CH₂Br).

- ¹³C NMR : δ 26.70 ppm (C(CH₃)₃), 206.03 ppm (C=O).

Integration ratios and absence of extraneous peaks confirm purity. Deuterated solvents and internal standards (e.g., TMS) enhance accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

- Methodological Answer : Contradictions (e.g., unassigned peaks in NMR) require multi-technique validation:

- Cross-validation : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) or crystallographic data (via SHELX refinement for unambiguous structural assignment) .

- Side reaction analysis : Use GC-MS or HPLC to identify byproducts (e.g., di-brominated species) and adjust reaction conditions (e.g., lower HBr concentration) .

Q. How can late-stage functionalization techniques, such as Pd-catalyzed cross-coupling, modify this compound for pharmaceutical applications?

- Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Pd-catalyzed arylation : React with aryl boronic acids (1.5 eq) under Pd(PPh₃)₄ (5 mol%) in THF at 80°C to introduce aryl groups. Monitor regioselectivity via LC-MS and optimize ligand choice (e.g., XPhos for sterically hindered substrates) .

- Cyanogroup stability : Ensure anhydrous conditions to prevent hydrolysis during coupling .

Q. What mechanistic insights explain the regioselectivity of bromination in 3,3-dimethylbutan-2-one derivatives?

- Methodological Answer : Bromination at the α-carbon is driven by:

- Electrophilic attack : HBr-generated Br⁺ preferentially targets the electron-deficient α-carbon adjacent to the carbonyl.

- Steric effects : The 3,3-dimethyl group hinders bromination at the β-position. Kinetic studies (e.g., varying HBr concentration) and computational modeling (DFT transition-state analysis) validate this selectivity .

Key Considerations for Researchers

- Spectral Contradictions : Always cross-reference NMR with IR (C≡N stretch ~2200 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Advanced Functionalization : Explore photoredox catalysis for C–H functionalization of the cyano group, leveraging its electron-withdrawing nature for radical reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.